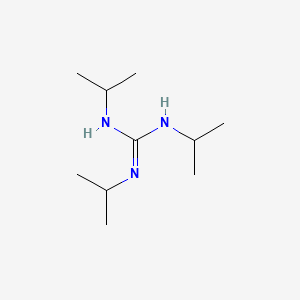

1,2,3-Tri(propan-2-yl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

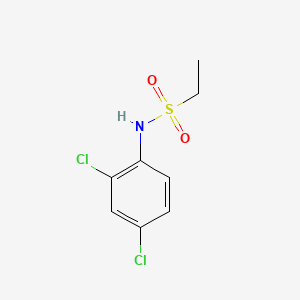

1,2,3-Tri(propan-2-yl)guanidine is a chemical compound with the molecular formula C10H23N3 . It is a type of guanidine, a functional group that is found in many biologically active compounds and has a broad range of activities .

Synthesis Analysis

The synthesis of guanidines, including this compound, often involves the reaction of an amine with an activated guanidine precursor . Thiourea derivatives are commonly used as guanidine precursors in the presence of coupling reagents or metal-catalyzed guanidylation . S-methylisothiourea has also been shown to be a very efficient guanidylating agent .Molecular Structure Analysis

The molecular structure of this compound consists of a guanidine functional group with three propan-2-yl (isopropyl) groups attached . The guanidine functional group is planar due to the conjugation between the lone pairs of the nitrogen atoms and the imine double bond .Chemical Reactions Analysis

Guanidines, including this compound, can participate in a variety of chemical reactions. They can act as bases due to their high basicity, and they can form hydrogen bonds due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 185.31 . It has a high basicity, which means it will be protonated to form the guanidinium cation at physiological pH .Applications De Recherche Scientifique

Pharmacological Tools and Radioligands

Guanidine derivatives, such as [3H]UR‐MK136, serve as potent and selective radioligands for neuropeptide Y Y1 receptors. These compounds, through modifications like acylation, exhibit high potency and selectivity, making them valuable tools for determining receptor affinities, quantifying binding sites, and conducting autoradiography on tissues. This application underscores the importance of guanidine derivatives in pharmacological research and drug development processes (Keller, Bernhardt, & Buschauer, 2011).

Coordination Chemistry and Ligand Behavior

Guanidine and its derivatives exhibit versatile coordination modes and donor properties, making them compatible with a wide range of metal ions. This flexibility is crucial in coordination chemistry, where guanidine-based ligands can form complexes with metals across the periodic table. The coordination behavior of these compounds is essential for understanding and designing new metal-organic frameworks, catalysts, and materials with specific electronic and structural characteristics (Bailey & Pace, 2001).

Environmental Monitoring

Guanidine derivatives are used in electrochemical biosensors for screening environmental damage, particularly in detecting interactions between DNA and pollutants like s-triazine herbicides. These biosensors can reveal DNA damage through specific interactions, showcasing the application of guanidine compounds in environmental monitoring and assessment of pollutant toxicity (Oliveira‐Brett & da Silva, 2002).

Catalysis and Organic Synthesis

In organic synthesis, guanidine acts as a catalyst for various reactions, including the ring-opening of cyclic carbonates. This catalytic activity is attributed to guanidine's ability to both donate and accept protons, facilitating reactions that are essential for creating polymers and other valuable chemical products. The study of guanidine in catalysis helps develop more efficient and sustainable synthetic routes (Alves et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

1,2,3-tri(propan-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOOBTJGUXDERE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NC(C)C)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2763560.png)

![(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2763561.png)

![1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol](/img/structure/B2763563.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2763569.png)

![N-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2763571.png)

![2-(3,4-dimethylphenyl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2763572.png)

![(1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2763582.png)